molecular formula C18H24O3 B12427148 2-Hydroxyestradiol-13C6

2-Hydroxyestradiol-13C6

Cat. No.: B12427148
M. Wt: 294.34 g/mol
InChI Key: DILDHNKDVHLEQB-CYXBMXIASA-N
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Description

2-Hydroxyestradiol-13C6 is a stable isotope-labeled compound, specifically a 13C-labeled version of 2-Hydroxyestradiol. 2-Hydroxyestradiol is a metabolite of 17β-estradiol, a form of estrogen. This compound has minimal estrogenic activity but possesses significant antioxidant properties. It reacts with DNA to form stable adducts and exhibits genotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyestradiol-13C6 involves the incorporation of 13C isotopes into the 2-Hydroxyestradiol molecule. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle the 13C-labeled precursors and ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyestradiol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

2-Hydroxyestradiol-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

2-Hydroxyestradiol-13C6 exerts its effects primarily through its antioxidant properties and its ability to form stable adducts with DNA. The compound interacts with various molecular targets, including estrogen receptors and DNA, leading to its genotoxic effects. The pathways involved in its mechanism of action include the activation of antioxidant defenses and the formation of DNA adducts .

Comparison with Similar Compounds

2-Hydroxyestradiol-13C6 is similar to other catechol estrogens, such as 4-Hydroxyestradiol and 2-Methoxyestradiol. it is unique due to its 13C labeling, which makes it particularly useful as a tracer in metabolic and pharmacokinetic studies. Other similar compounds include:

Properties

Molecular Formula

C18H24O3

Molecular Weight

294.34 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1

InChI Key

DILDHNKDVHLEQB-CYXBMXIASA-N

Isomeric SMILES

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=CC(=C(C=C34)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O

Origin of Product

United States

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